3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid
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Overview
Description
3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid is a complex organic compound belonging to the class of coumarins. Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 7-hydroxy-4-methyl coumarin with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of green solvents and catalysts to minimize environmental impact. Advanced techniques such as continuous flow synthesis can also be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of 3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one
- 4-[(3-Methylbenzyl)oxy]benzoic acid
Uniqueness
Compared to similar compounds, 3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid exhibits unique properties due to the presence of the propanoic acid moiety. This functional group enhances its solubility and reactivity, making it more versatile for various applications .
Properties
Molecular Formula |
C22H22O5 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-[4,8-dimethyl-7-[(4-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoic acid |
InChI |
InChI=1S/C22H22O5/c1-13-4-6-16(7-5-13)12-26-19-10-8-17-14(2)18(9-11-20(23)24)22(25)27-21(17)15(19)3/h4-8,10H,9,11-12H2,1-3H3,(H,23,24) |
InChI Key |
ONERJKRFKMWSSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CCC(=O)O)C)C |
Origin of Product |
United States |
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